2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl
Overview
Description
2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl, also known as Dopamine hydrochloride, is a useful isotopically labeled research compound . It can be prepared to use as a neurotransmitter precursor for multiple-resonance NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of 2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl is represented by the formula C 7 13CH 11 15NO 2 ∙ HCl . The unlabelled version of the compound has the CAS number 62-31-7 .Scientific Research Applications
Corrosion Inhibition
One of the applications of amine derivatives, including those similar in structure to 2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl, is in corrosion inhibition. A study by Boughoues et al. (2020) demonstrated that amine derivative compounds could effectively inhibit corrosion of mild steel in HCl medium. These compounds form a protective film on the steel surface, with their effectiveness influenced by the specific substituent groups (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
Synthesis of Ligands and Receptors
Compounds like 2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl have been synthesized and evaluated as ligands for dopamine receptors. Claudi et al. (1996) reported on the synthesis of enantiomeric pairs of trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and related derivatives, showing affinity and selectivity for dopamine D1 receptors (Claudi, Cingolani, Di Stefano, Giorgioni, Amenta, Barili, Ferrari, & Giuliani, 1996).
Pharmaceutical Synthesis
These compounds also play a role in the synthesis of pharmaceutical ingredients. For example, the synthesis of the Taxol® side chain from ethyl benzoylacetate, as detailed by Wuts, Gu, and Northuis (2000), involves a process that could be relevant to compounds like 2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl (Wuts, Gu, & Northuis, 2000).
Differentiation of Receptors
Lands, Ludueña, and Buzzo (1967) demonstrated that structural modification of compounds similar to 2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl can change sympathomimetic activity, leading to the differentiation of β-receptor types. This research indicates the potential use of such compounds in studying receptor subtypes (Lands, Ludueña, & Buzzo, 1967).
Analytical Chemistry Applications
In analytical chemistry, derivatives of amines have been used for the determination of amino compounds. You et al. (2006) developed a method involving derivatization of amines for high-performance liquid chromatography with fluorescence detection (You, Zhao, Suo, Wang, Li, & Sun, 2006).
Safety And Hazards
properties
IUPAC Name |
4-(2-(15N)azanyl(213C)ethyl)benzene-1,2-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i4+1,9+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTENFNNZBMHDDG-FACGKWEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[13CH2][15NH2])O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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